Methyl 3-amino-2-fluorobenzoate
Overview
Description
“Methyl 3-amino-2-fluorobenzoate” is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . This compound is used as an important intermediate during the synthesis of Dabrafenib , a type of kinase inhibitor that is commonly prescribed to individuals suffering from certain forms of melanoma, non-small cell lung cancer, and thyroid cancer .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 282.6±25.0 °C at 760 mmHg, and a flash point of 124.7±23.2 °C . Its molar refractivity is 42.3±0.3 cm3 .Scientific Research Applications
Synthesis Optimization
Methyl 3-amino-2-fluorobenzoate has been involved in synthesis optimization studies. For instance, Methyl 2-amino-5-fluorobenzoate, a related compound, was synthesized using a series of reactions, including nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. An optimal synthesis route was determined, resulting in a high yield of the product, which was confirmed through various analytical methods (Yin Jian-zhong, 2010).
Application in Sensor Development
The compound has been used in the development of sensors. A study described the synthesis of a new fluorogenic chemosensor, which exhibits high selectivity and sensitivity towards Al3+ ions. This application demonstrates the potential of this compound derivatives in sensor technology, especially in detecting specific metal ions in various environments (Xingpei Ye et al., 2014).
Role in Medicinal Chemistry
This compound and its derivatives have significant implications in medicinal chemistry. For instance, derivatives with 2-fluorobenzoic or 3-fluorobenzoic acid moieties have been designed, synthesized, and evaluated as inhibitors of cholinesterases and β-amyloid aggregation. These compounds have shown promise as potent agents for the treatment of Alzheimer's Disease (Kamila Czarnecka et al., 2017).
Antitumor Properties
Another important application is in cancer research. Novel antitumor compounds incorporating fluorobenzoic acid moieties have been studied. These include the synthesis and evaluation of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Such compounds have shown selective and potent antitumor properties, indicating the potential of this compound derivatives in developing new cancer therapies (T. Bradshaw et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-amino-2-fluorobenzoate is an important compound used in the synthesis of Dabrafenib . Dabrafenib is a type of kinase inhibitor, which suggests that the primary targets of this compound are likely to be kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins and other molecules.
Biochemical Pathways
Given its role in the synthesis of dabrafenib, it may be involved in the mapk/erk pathway . This pathway is crucial for cell division and differentiation, and its dysregulation is often associated with cancer.
Result of Action
As a precursor in the synthesis of dabrafenib, its action could potentially lead to the inhibition of kinase activity, resulting in the suppression of cell proliferation and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or efficacy. Additionally, safety data suggests that it may be harmful to aquatic organisms, indicating a potential environmental impact .
Properties
IUPAC Name |
methyl 3-amino-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDNSRSUSNCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673195 | |
Record name | Methyl 3-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195768-18-3 | |
Record name | Benzoic acid, 3-amino-2-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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